N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide
CAS No.: 894046-86-7
Cat. No.: VC4935099
Molecular Formula: C21H18F2N4O3S
Molecular Weight: 444.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894046-86-7 |
|---|---|
| Molecular Formula | C21H18F2N4O3S |
| Molecular Weight | 444.46 |
| IUPAC Name | N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-difluorobenzamide |
| Standard InChI | InChI=1S/C21H18F2N4O3S/c1-29-17-6-4-12(10-18(17)30-2)19-25-21-27(26-19)14(11-31-21)7-8-24-20(28)13-3-5-15(22)16(23)9-13/h3-6,9-11H,7-8H2,1-2H3,(H,24,28) |
| Standard InChI Key | FVOBGVCYSUOCFB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)F)F)OC |
Introduction
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-3,4-difluorobenzamide is a complex organic compound featuring a thiazolo[3,2-b] triazole core. This compound belongs to a category of heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. Despite the lack of specific information on this exact compound, its structural similarity to other thiazolo[3,2-b] triazole derivatives suggests potential applications in medicinal chemistry, particularly in drug development for diseases such as cancer and inflammation.
Synthesis
The synthesis of compounds with similar structures typically involves multi-step reactions. These may include the formation of the thiazolo[3,2-b] triazole core through condensation reactions, followed by the attachment of the benzamide moiety. One efficient method reported for related compounds involves a one-pot synthesis approach that combines various reagents to form the desired compound with high yields.
Biological Activities
While specific biological activity data for N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-3,4-difluorobenzamide are not available, compounds with similar structures have shown promising pharmacological properties. These include potential anticancer and anti-inflammatory effects, attributed to the presence of the thiazolo[3,2-b] triazole core .
Table: Comparison of Related Compounds
Notes:
-
The exact CAS number and molecular formula for N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-3,4-difluorobenzamide are not available in the provided sources.
-
Related compounds show diverse biological activities and are used in medicinal chemistry for drug development.
Future Research Directions
Future research should focus on synthesizing N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-3,4-difluorobenzamide and evaluating its biological activities. This could involve exploring its potential as an anticancer or anti-inflammatory agent, as well as investigating its mechanism of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume